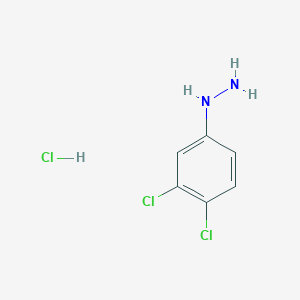

3,4-Dichlorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKZRYSGQPZTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173445 | |

| Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19763-90-7 | |

| Record name | Hydrazine, (3,4-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19763-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019763907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichlorophenylhydrazine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorophenylhydrazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 19763-90-7), a pivotal chemical intermediate in synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but a field-proven perspective on the compound's properties, synthesis, reactivity, and applications, particularly within the pharmaceutical and chemical industries. Adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this paper explains the causality behind experimental choices and grounds its claims in authoritative sources, offering a self-validating system of protocols and information for the senior scientist.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic hydrazine derivative, notable for the presence of two chlorine atoms on the phenyl ring which significantly influences its reactivity.[1][2] It is almost exclusively produced through synthetic routes, with no known natural sources.[1] At room temperature, it exists as a white to off-white crystalline powder.[1][3] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.[2]

Structural and Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for designing experiments, from dissolution for reaction chemistry to storage conditions.

| Property | Value | Source(s) |

| CAS Number | 19763-90-7 | [1][3] |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl (or C₆H₇Cl₃N₂) | [1][2] |

| Molecular Weight | 213.49 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | ~230 °C (with decomposition) | [3] |

| Solubility | Sparingly soluble in water; moderately soluble in ethanol and DMF | [1][2] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |

| InChI Key | WIKZRYSGQPZTMM-UHFFFAOYSA-N | [2] |

Synthesis Protocol and Mechanistic Rationale

The industrial preparation of this compound is a well-established multi-step process that begins with the readily available 3,4-dichloroaniline.[1] The causality behind this specific pathway is its high efficiency and the ability to produce a high-purity product through the stable hydrochloride salt intermediate.

Synthetic Workflow Diagram

The following diagram outlines the standard synthetic pathway.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a crystalline solid with the expected melting point provides strong evidence of reaction success.

-

Diazotization of 3,4-Dichloroaniline:

-

Suspend 3,4-dichloroaniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the highly reactive diazonium salt from decomposing.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and requires careful control.

-

Stir for an additional 30 minutes after the addition is complete to ensure full conversion to the 3,4-dichlorobenzenediazonium chloride intermediate.

-

-

Reduction to Hydrazine:

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water, and cool it to approximately 5 °C.[1]

-

Slowly add the cold diazonium salt solution to the reducing agent solution. The rate of addition must be controlled to manage the reaction temperature and prevent side reactions.

-

Once the addition is complete, the mixture is typically warmed gently (e.g., 60-70 °C) to ensure the reduction is complete, which is often indicated by a color change.[4]

-

-

Isolation as Hydrochloride Salt:

-

To the resulting solution containing the hydrazine free base, add concentrated hydrochloric acid.[4] This protonates the basic hydrazine, forming the hydrochloride salt which has lower solubility in the acidic aqueous medium.

-

Cool the mixture thoroughly in an ice bath to maximize precipitation of the product.[4]

-

Collect the resulting white to off-white crystalline solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold water or diethyl ether to remove soluble impurities.

-

Dry the product under vacuum to yield this compound.

-

Chemical Reactivity and Core Applications

The utility of this compound stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This reactivity is harnessed in numerous synthetic transformations, particularly in the formation of carbon-nitrogen bonds.

Its most significant application is as a key building block in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents and dyes.[1][5][6] The two chlorine atoms on the phenyl ring provide steric and electronic effects that can be exploited for further functionalization and also contribute to the biological activity of the final molecules.[2]

Key Synthetic Pathways

Caption: Core applications of this compound.

-

Fischer Indole Synthesis: This is a classic and powerful method for synthesizing indole rings, which are prevalent in pharmaceuticals.[7] The reaction involves treating the hydrazine with an aldehyde or ketone in the presence of an acid catalyst.

-

Pyrazole Synthesis: Reacting 3,4-Dichlorophenylhydrazine with 1,3-dicarbonyl compounds (like β-ketoesters) leads to the formation of pyrazole rings, a key structural motif in many anti-inflammatory and anticancer drugs.[1][5]

-

Hydrazone Formation: Simple condensation with aldehydes and ketones yields hydrazones, which are stable intermediates that can be used in the synthesis of agrochemicals, dyes, and other complex organic molecules.[5]

Analytical Characterization Methods

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. The choice of method is dictated by the need to confirm the structure and quantify potential impurities, such as positional isomers.

-

High-Performance Liquid Chromatography (HPLC): This is the method of choice for purity assessment and the quantification of related substances. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) can effectively separate the main compound from starting materials and isomers.[7] A study has demonstrated the successful separation of chlorophenylhydrazine hydrochloride isomers using an HPLC method, with detection limits as low as 0.02%.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons and the hydrazine protons, with splitting patterns and chemical shifts consistent with the 3,4-disubstitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information. For dichlorinated compounds, MS will show a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as N-H stretches from the hydrazine and C-Cl stretches from the chlorinated aromatic ring.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and must be handled with appropriate care to minimize exposure.[1]

GHS Hazard Information

The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]

| Hazard Class | GHS Code(s) | Precautionary Statement(s) | Source(s) |

| Acute Toxicity | H302, H312, H332 | P261, P270, P280, P301+P312 | [8][9] |

| Skin Irritation | H315 | P264, P280, P302+P352 | [8][10] |

| Eye Irritation | H319 | P280, P305+P351+P338 | [8][10] |

| Respiratory Irritation | H335 | P261, P271, P304+P340 | [8] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10] When handling the powder, use a dust mask (e.g., N95) or work in a chemical fume hood to avoid inhalation.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10][11] Eyewash stations and safety showers should be readily accessible.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[3]

-

Spill & Disposal: In case of a spill, avoid generating dust.[13] Collect the material using appropriate tools and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Conclusion

This compound is a foundational reagent whose chemical properties are well-defined and leveraged extensively in modern organic synthesis. Its reliable preparation, coupled with its versatile reactivity, secures its role as a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols, as detailed in this guide, is essential for any researcher or drug development professional aiming to utilize this compound effectively and safely.

References

-

Synthon Chemicals GmbH & Co. KG. (n.d.). Benzothiazolium,3-ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadien-1-yl]-, chloride(1:1) CAS NO.54646-38-7. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: (2,4-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

Fisher Scientific. (2010). SAFETY DATA SHEET: 2,4-Dichlorophenylhydrazine hydrochloride. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dienyl)benzothiazolium chloride CAS 54646-38-7. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-Dichlorophenyl)hydrazine. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Pharmaceutical Innovation: The Role of 4-Chlorophenylhydrazine HCl. Retrieved from [Link]

-

Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 19763-90-7: this compound [cymitquimica.com]

- 3. This compound | 19763-90-7 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Synthesis of 3,4-Dichlorophenylhydrazine Hydrochloride from 3,4-Dichloroaniline

This guide provides a comprehensive overview of the synthetic pathway to produce 3,4-Dichlorophenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and chemical industries. The narrative synthesizes established chemical principles with practical, field-proven insights, focusing on the causality behind experimental choices to ensure both safety and success. The described protocol is a self-validating system, grounded in authoritative chemical literature.

Strategic Overview & Core Principles

The transformation of 3,4-dichloroaniline into its corresponding hydrazine hydrochloride derivative is a classic two-step process rooted in aromatic amine chemistry. The overall strategy involves:

-

Diazotization: The primary aromatic amine group of 3,4-dichloroaniline is converted into a diazonium salt using nitrous acid generated in situ. This electrophilic intermediate is highly reactive and serves as the cornerstone of the synthesis.

-

Reduction: The resulting 3,4-dichlorobenzenediazonium salt is subsequently reduced to the target phenylhydrazine derivative, which is then isolated as its stable hydrochloride salt.

This process, while reliable, requires meticulous control over reaction parameters, particularly temperature, to manage the stability of the diazonium intermediate and maximize yield.

Critical Hazard Analysis & Safety Mandates

A thorough understanding and mitigation of risks are paramount. The chemicals involved in this synthesis possess significant hazards that demand strict adherence to safety protocols.

-

3,4-Dichloroaniline (Starting Material): This compound is toxic if inhaled or in contact with skin, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2][3] It is a suspected carcinogen and can cause methemoglobinemia, reducing the blood's oxygen-carrying capacity.[3]

-

Diazonium Salts (Intermediate): Aryl diazonium salts are notoriously unstable, especially in a dry, solid state, where they can be explosive.[4] They must be generated and used in a cold aqueous solution without isolation.

-

Sodium Nitrite: A strong oxidizing agent that is acutely toxic if swallowed. Contact with acids liberates toxic nitrogen oxide gases.

-

Hydrochloric Acid: A corrosive acid that can cause severe skin burns and eye damage.

-

Sodium Sulfite: May release toxic sulfur dioxide gas upon contact with acids.

Mandatory Safety Protocols:

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood with adequate ventilation.[1][2]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[1][5] Inspect gloves before use.[5]

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have appropriate spill kits (for acids and solids) ready.

Part I: The Diazotization of 3,4-Dichloroaniline

Mechanistic Rationale

The diazotization reaction converts a primary aromatic amine into a diazonium salt.[6] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite and excess hydrochloric acid.[4][7] The acid then protonates the nitrous acid, which subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[7][8] The lone pair of electrons on the nitrogen of the 3,4-dichloroaniline then attacks the nitrosonium ion, initiating a cascade of proton transfers and the elimination of a water molecule to yield the stable 3,4-dichlorobenzenediazonium cation.[6][7]

Causality Behind Experimental Design

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and decompose readily at higher temperatures, leading to the formation of phenolic impurities and the hazardous evolution of nitrogen gas.[7] Maintaining the reaction in an ice bath is non-negotiable for both yield and safety.

-

In Situ Reagent Generation: Nitrous acid is unstable and cannot be stored; therefore, it is generated within the reaction mixture as needed from sodium nitrite and a mineral acid.[4]

-

Excess Hydrochloric Acid: A stoichiometric excess of HCl serves two purposes: it ensures the complete conversion of sodium nitrite to nitrous acid and maintains a low pH, which stabilizes the diazonium salt and prevents it from undergoing unwanted side reactions, such as coupling with unreacted aniline.

Detailed Experimental Protocol: Diazotization

-

Preparation: In a beaker of appropriate size, suspend 3,4-dichloroaniline in a solution of concentrated hydrochloric acid and water.

-

Cooling: Place the beaker in an ice-salt bath and stir the mixture vigorously with a magnetic stirrer until the temperature equilibrates to between 0 °C and 5 °C. A fine slurry of 3,4-dichloroaniline hydrochloride may form.[9]

-

Nitrite Addition: Prepare a solution of sodium nitrite in water. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline suspension. The rate of addition must be carefully controlled to ensure the temperature does not rise above 5 °C.

-

Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The completion of the diazotization can be verified by testing a drop of the solution with starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.[9]

-

Result: The resulting cold, clear solution of 3,4-dichlorobenzenediazonium chloride is used immediately in the next step without isolation.

Part II: Reduction to 3,4-Dichlorophenylhydrazine

Mechanistic Rationale

The reduction of aryl diazonium salts to their corresponding hydrazines can be effectively achieved using a mild reducing agent like sodium sulfite.[10][11] The reaction is believed to proceed through an initial coupling of the diazonium salt with the sulfite ion to form a diazosulfonate intermediate.[11] This intermediate is then reduced by another equivalent of sulfite to form a phenylhydrazine-N,N'-disulfonate. Finally, acidic hydrolysis cleaves the sulfonate groups to liberate the phenylhydrazine, which, in the presence of excess hydrochloric acid, precipitates as the hydrochloride salt.[10]

Causality Behind Experimental Design

-

Controlled Addition: The cold diazonium salt solution must be added slowly to the sulfite solution. This order of addition is crucial to maintain a constant excess of the reducing agent, minimizing side reactions of the diazonium salt. The process can be exothermic, requiring temperature control.[12]

-

Heating for Completion: After the initial reduction, the mixture is gently warmed. This provides the necessary activation energy to complete the reduction and facilitate the rearrangement of intermediates.[13]

-

Acidification and Hydrolysis: The final addition of concentrated hydrochloric acid is essential for the hydrolysis of the sulfonate intermediates to yield the free hydrazine.[13] This step also ensures the product precipitates as its more stable and easily filterable hydrochloride salt.

-

Cooling for Precipitation: To maximize the yield, the final solution must be thoroughly chilled before filtration, as a significant amount of the product will crystallize out between 20 °C and 0 °C.[13]

Detailed Experimental Protocol: Reduction & Isolation

-

Preparation: In a large flask, prepare a solution of sodium sulfite in water. Cool this solution in an ice bath.

-

Reduction: Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the sodium sulfite solution. The temperature should be monitored and controlled. An orange-red color may develop initially.[13]

-

Heating: Once the addition is complete, remove the ice bath and warm the reaction mixture gently on a steam bath or hot plate to approximately 60-70 °C. Continue heating until the color of the solution darkens, which typically takes 30-60 minutes.[13]

-

Acidification: After the heating phase, add concentrated hydrochloric acid to the warm solution.

-

Precipitation & Isolation: Boil the acidified solution for a few minutes, then cool it to room temperature and finally chill thoroughly in an ice bath to maximize crystallization of the product.[13]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove soluble impurities.

-

Drying: Dry the product, this compound, in a vacuum oven at a low temperature or in a desiccator.

Visualization & Data Summary

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 3,4-Dichlorophenylhydrazine HCl.

Tabulated Data

Table 1: Key Reagent Information (Illustrative Molar Ratios)

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Ratio | Role |

|---|---|---|---|---|

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 | Starting Material |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | ~3.0 | Acid Catalyst/Solvent |

| Sodium Sulfite | Na₂SO₃ | 126.04 | ~2.5 | Reducing Agent |

Table 2: Critical Reaction Parameters

| Step | Parameter | Value / Range | Rationale |

|---|---|---|---|

| Diazotization | Temperature | 0 – 5 °C | Stabilizes the diazonium salt intermediate.[7] |

| Diazotization | Time | 30 min (post-addition) | Ensures complete reaction. |

| Reduction | Temperature | 60 – 70 °C | Drives the reduction and rearrangement to completion.[13] |

| Precipitation | Temperature | 0 – 5 °C | Maximizes the recovery of the crystalline product.[13] |

Table 3: Product Characterization

| Property | Expected Value | Reference |

|---|---|---|

| Appearance | Off-white to pink solid | [14] |

| Chemical Formula | C₆H₇Cl₃N₂ | [14] |

| Molecular Weight | 213.49 g/mol |

| Melting Point | ~230 °C (with decomposition) |[14] |

Conclusion

The synthesis of this compound from 3,4-dichloroaniline is a robust and well-documented procedure. Success hinges on a disciplined approach to experimental execution, particularly the stringent control of temperature during the formation of the diazonium salt intermediate. By understanding the mechanistic principles and the rationale behind each step, researchers can safely and efficiently produce this valuable chemical building block, which is a precursor for various applications, including Fischer indole synthesis to create complex heterocyclic structures.[15]

References

- Fischer, E. (1878). Production of phenylhydrazine. Ann. 190, 79. [Source: Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 2, p.484 (1922)]

-

Organic Syntheses. Working with Hazardous Chemicals: Phenylhydrazine Hydrochloride. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

- Google Patents. (2013). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

-

RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Vol. 17, No.4. [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]

-

PubChem, National Center for Biotechnology Information. (3,4-Dichlorophenyl)hydrazine. [Link]

-

YouTube. (2021). Diazotization reaction mechanism. [Link]

-

Eureka | Patsnap. (2014). Preparation method for 4-chlorophenylhydrazine hydrochloride. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. byjus.com [byjus.com]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. Diazotization Reaction Mechanism [unacademy.com]

- 9. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. US3410900A - Production of phenylhydrazine - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 13. orgsyn.org [orgsyn.org]

- 14. This compound | 19763-90-7 [amp.chemicalbook.com]

- 15. Bot Verification [rasayanjournal.co.in]

3,4-Dichlorophenylhydrazine hydrochloride molecular structure and formula

An In-Depth Technical Guide to 3,4-Dichlorophenylhydrazine Hydrochloride: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic hydrazine derivative of significant interest in synthetic organic chemistry. As a stable, crystalline solid, it serves as a crucial building block and intermediate in the production of a wide array of high-value chemical entities. Its utility is primarily anchored in the reactivity of the hydrazine moiety, which allows for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the mechanistic rationale behind its use, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to its effective application in research and development.

Chemical Identity

The compound is systematically identified by several names and registry numbers, ensuring unambiguous recognition in chemical literature and databases.

| Identifier | Value |

| Common Name | This compound |

| Synonyms | (3,4-dichlorophenyl)hydrazine monohydrochloride; 1-(3,4-Dichlorophenyl)hydrazine hydrochloride[1] |

| CAS Number | 19763-90-7[1][2] |

| EC Number | 243-278-0[2] |

| Molecular Formula | C₆H₇Cl₃N₂ or C₆H₆Cl₂N₂·HCl[1][2][3][4] |

| InChI Key | WIKZRYSGQPZTMM-UHFFFAOYSA-N[3] |

Molecular Formula and Structure

The molecular formula of this compound is C₆H₆Cl₂N₂·HCl.[2][4] The structure consists of a benzene ring substituted with two chlorine atoms at the 3- and 4-positions and a hydrazine group (-NHNH₂) at the 1-position. The hydrochloride salt is formed by the protonation of the terminal nitrogen atom of the hydrazine group, which enhances the compound's stability and handling characteristics.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 213.49 g/mol | [1][4] |

| Appearance | White to off-white or pink crystalline solid/powder | [1][2][5] |

| Melting Point | ~230 °C (with decomposition) | [1] |

| Solubility | Soluble in water; moderately soluble in ethanol and DMF | [2] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established multi-step process starting from 3,4-dichloroaniline. Understanding the rationale behind each step is crucial for optimizing yield and purity.

Synthetic Pathway Overview

The primary synthetic route involves two key transformations:

-

Diazotization: Conversion of the primary aromatic amine (3,4-dichloroaniline) into a diazonium salt using nitrous acid.

-

Reduction: Reduction of the resulting diazonium salt to the corresponding hydrazine derivative, followed by isolation as the hydrochloride salt.[2][5]

Caption: General workflow for the synthesis of 3,4-Dichlorophenylhydrazine HCl.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for synthesizing phenylhydrazines.[5][6]

Step 1: Diazotization of 3,4-Dichloroaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3,4-dichloroaniline (1.0 eq) to concentrated hydrochloric acid (e.g., 3-4 volumes).

-

Add water (e.g., 1-2 volumes) and stir the mixture. Heat gently if necessary to form a fine slurry, then cool the mixture in an ice-salt bath to 0-5 °C.[5]

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. Cool this solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline slurry, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or sodium bisulfite, in water and cool it to 5-10 °C.[7]

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. The temperature should be carefully controlled during this exothermic addition.

-

Once the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature, then heat gently (e.g., 60-70 °C) for several hours until the reaction is complete.[6]

Step 3: Isolation and Purification

-

Make the solution acidic by adding concentrated hydrochloric acid.[6]

-

Cool the mixture in an ice bath to induce crystallization of the this compound.

-

Collect the crude product by filtration and wash it with cold, dilute hydrochloric acid.

-

For purification, recrystallize the solid from hot water. The purified product is then filtered and dried under vacuum to yield a white to off-white crystalline solid.[5]

Mechanistic Considerations & Experimental Rationale

-

Causality in Diazotization: The use of low temperatures (0-5 °C) is critical because aromatic diazonium salts are thermally unstable. Above this temperature range, they can decompose, leading to the formation of phenols and other byproducts, which significantly reduces the yield and purity of the desired product. Hydrochloric acid serves both as a solvent for the aniline salt and as the source of protons for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite.

-

Trustworthiness of the Reduction Step: The choice of a mild reducing agent like sodium sulfite is deliberate. Harsher reducing agents could potentially cleave the N-N bond or reduce the aromatic chloro-substituents. The mechanism involves the nucleophilic attack of the sulfite ion on the diazonium salt, followed by hydrolysis and reduction to form the hydrazine.

-

Authoritative Grounding in Isolation: The final product is isolated as a hydrochloride salt. This is a standard practice for hydrazines as the salt form is generally more crystalline, less susceptible to aerial oxidation, and easier to handle and store compared to the free base, which is often an oily liquid.[6]

Part 3: Key Applications in Chemical Synthesis

This compound is a versatile reagent, primarily used as a precursor for heterocyclic compounds.[2]

Synthesis of Pyrazoles and Triazoles

The compound is a key intermediate in the pharmaceutical industry for synthesizing pyrazole and triazole derivatives. These heterocyclic scaffolds are present in numerous drugs with anti-inflammatory, antiviral, and antifungal properties.[2] The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a related synthon.

Fischer Indole Synthesis

Substituted phenylhydrazines are the quintessential starting materials for the Fischer indole synthesis, a powerful reaction for constructing the indole ring system found in many natural products and pharmaceuticals.[7] Although less common for this specific isomer, the reaction involves the acid-catalyzed rearrangement of an enamine formed from the condensation of the hydrazine with a ketone or aldehyde.

Caption: Key stages of the Fischer Indole Synthesis.

Agrochemical and Dye Industries

Beyond pharmaceuticals, this intermediate is used in the synthesis of agrochemicals such as fungicides and insecticides.[8][9] It is also employed in the production of certain dyes and pigments, where the chromophoric system is developed from the hydrazine precursor.[2]

Part 4: Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Profile

The compound is classified as hazardous under the Globally Harmonized System (GHS).[10]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Eye Damage/Irritation: Causes serious eye irritation.[1][10]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

-

Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, chemical safety goggles or a face shield, and a lab coat.[13] Avoid breathing dust by using a suitable respirator if ventilation is inadequate.[11]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) is recommended.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a foundational reagent in modern organic synthesis. Its defined molecular structure and predictable reactivity make it an indispensable intermediate for constructing valuable heterocyclic compounds used in the pharmaceutical, agrochemical, and materials science sectors. A comprehensive understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in a professional research and development setting.

References

- 1. This compound | 19763-90-7 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 98+% 250 g | Request for Quote [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 19763-90-7 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

Physical Properties of 3,4-Dichlorophenylhydrazine Hydrochloride: A Guide for Advanced Research Applications

An In-depth Technical Guide:

Abstract

This technical guide provides a focused examination of the critical physical properties of 3,4-Dichlorophenylhydrazine hydrochloride (CAS No: 19763-90-7), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document details the compound's melting point and solubility characteristics. We move beyond simple data presentation to offer detailed, field-proven experimental protocols for the determination of these properties, explaining the scientific rationale behind methodological choices. This guide serves as an authoritative resource, integrating established data with practical, replicable laboratory procedures to ensure both accuracy and a deeper understanding of the compound's behavior.

Introduction to this compound

Chemical Identity and Significance

This compound is a substituted hydrazine derivative presented as its hydrochloride salt. The salt form generally enhances stability and can improve handling characteristics compared to the free base. Its chemical structure, featuring a dichlorinated phenyl ring attached to a hydrazine group, makes it a versatile reagent in organic synthesis.

-

Molecular Weight: 213.49 g/mol [2]

-

CAS Number: 19763-90-7[2]

-

Appearance: Typically an off-white to pink or cream crystalline solid/powder[2][3][4].

This compound is frequently utilized as a precursor in the synthesis of azo dyes and various heterocyclic compounds with potential applications in medicinal chemistry and materials science[1]. A thorough understanding of its physical properties is therefore a prerequisite for its effective use in these fields, directly impacting reaction setup, purification strategies, and formulation.

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of purity.[5] For a pure compound, the melting transition occurs over a narrow, well-defined temperature range (typically 0.5-1°C).[6] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[5][7]

Reported Melting Point

Multiple chemical suppliers and databases report the melting point of this compound as approximately 230 °C with decomposition [2].

The "(dec.)" notation is critical; it signifies that at the melting temperature, the compound begins to chemically degrade. This is an important practical consideration, as the observed physical change may be accompanied by color changes, gas evolution, or charring. This behavior means that a precise, sharp melting point may be difficult to observe, and the "melting range" truly represents the onset of both melting and decomposition.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard laboratory melting point apparatus (e.g., Mel-Temp or similar) for the verification of the melting point.[8]

Methodology Rationale: The capillary method provides a reliable means of determining the melting point of a small amount of sample. The key to accuracy is a slow heating rate (1-2 °C per minute) near the expected melting point. A rapid temperature ramp can lead to a significant lag between the temperature of the heating block and the sample itself, resulting in an erroneously wide and elevated melting range.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder to collect a small amount of the sample.

-

Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to tightly pack the sample into the bottom. The packed sample height should be 2-3 mm.[8]

-

-

Apparatus Setup:

-

Insert the prepared capillary tube, sealed end down, into the sample holder of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point of 230 °C.

-

-

Melting Point Determination:

-

Once the temperature stabilizes, adjust the heating control to achieve a slow ramp rate of 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Record the temperature (T2) at which the last solid crystal melts. Note any signs of decomposition (e.g., darkening, bubbling).

-

The melting range is reported as T1 - T2.

-

-

Post-Analysis:

-

Allow the apparatus to cool completely before the next measurement.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profile

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from bioassay design to bioavailability.[9][10] For synthetic intermediates, solubility dictates the choice of reaction solvents, workup conditions, and purification methods. It is essential to distinguish between two primary types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent (like DMSO), precipitates when added to an aqueous buffer. It's a high-throughput method used for early screening.[11][12]

-

Thermodynamic (or Equilibrium) Solubility: Measures the maximum concentration of a compound in a solvent at equilibrium. This is a more time-consuming but more accurate representation of a drug's true solubility.[11][13]

Qualitative Solubility Assessment

Published data indicates a general solubility profile for this compound:

-

Water: Sparingly soluble.[3] The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base, a common strategy in pharmaceutical chemistry.[1] However, "enhanced" does not necessarily mean "high," and the compound remains poorly soluble in water.

-

Polar Organic Solvents: Exhibits moderate solubility in solvents like ethanol and dimethylformamide (DMF).[3]

This profile suggests that for reactions, a polar organic solvent or a co-solvent system may be necessary. For aqueous-based extractions, the low water solubility will be a key factor.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It involves agitating an excess amount of the solid compound in the solvent of interest for an extended period to ensure equilibrium is reached.

Methodology Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using an excess of the solid ensures that this equilibrium is achieved and maintained. The subsequent separation and analysis of the supernatant provide the concentration of the dissolved solute, which is the solubility.[12][13]

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of a different test solvent (e.g., deionized water, ethanol, phosphate-buffered saline pH 7.4). "Excess" means enough solid is added so that undissolved material is clearly visible after the incubation period.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to let the larger particles settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved micro-particulates. Adsorption to the filter material can be a source of error, so filter selection is important.[12]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for any dilutions made. This value represents the equilibrium solubility of the compound in that specific solvent and temperature.

-

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Summary

The key physical properties of this compound are summarized below for quick reference.

| Property | Value / Description | Comments |

| Melting Point | ~230 °C (decomposes) | The compound degrades upon melting, which may result in a broader melting range and visual changes. |

| Solubility in Water | Sparingly soluble | The hydrochloride salt improves solubility over the free base, but it remains low. |

| Solubility in Polar Organic Solvents | Moderately soluble | Good solubility in solvents like ethanol and DMF is expected. |

Conclusion and Practical Implications

This guide has detailed the essential physical properties of this compound, focusing on its melting point and solubility. The reported melting point of ~230 °C with decomposition is a critical parameter for purity assessment and stability considerations at elevated temperatures. The compound's sparing solubility in water and moderate solubility in polar organic solvents are key factors that must be considered when designing synthetic routes, selecting appropriate reaction and purification solvents, and developing downstream formulations. The provided experimental protocols offer a robust framework for researchers to verify these properties in their own laboratories, ensuring data integrity and successful experimental outcomes.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Solubility Test | AxisPharm. (URL: )

- This compound 19763-90-7 wiki - Guidechem. (URL: )

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024). (URL: )

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). (URL: )

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: )

- 2,4-Dichlorophenylhydrazine 98 5446-18-4 - Sigma-Aldrich. (URL: )

- CAS 19763-90-7: this compound - CymitQuimica. (URL: )

- Experiment 1: Melting-point Determin

- This compound | 19763-90-7 - ChemicalBook. (URL: )

- Determination of melting and boiling points. (URL: )

- Melting point determin

- Experiment 1 - Melting Points. (URL: )

- experiment (1)

- 1-(3,4-Dichlorophenyl)hydrazine hydrochloride(19763-90-7) - ChemicalBook. (URL: )

- This compound technical grade, 90% - Sigma-Aldrich. (URL: )

- This compound, 98+% 250 g | Buy Online. (URL: )

- 3,4-Dichlorophenylhydrazine technical grade, 90 19763-90-7 - Sigma-Aldrich. (URL: )

- This compound, 98+% 10 g | Buy Online. (URL: )

Sources

- 1. CAS 19763-90-7: this compound [cymitquimica.com]

- 2. This compound | 19763-90-7 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 98+% 10 g | Request for Quote [thermofisher.com]

- 5. athabascau.ca [athabascau.ca]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Solubility Test | AxisPharm [axispharm.com]

- 10. rheolution.com [rheolution.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data for 3,4-Dichlorophenylhydrazine Hydrochloride: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity in Chemical Research

In the realm of chemical synthesis and drug development, the comprehensive characterization of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental to this process, providing unambiguous structural confirmation and insights into the chemical environment of a compound. This guide is centered on the spectroscopic data for 3,4-Dichlorophenylhydrazine hydrochloride. However, a thorough search of public-access spectral databases, chemical supplier documentation, and the peer-reviewed scientific literature has revealed a notable absence of experimentally-derived NMR and IR spectra for this specific molecule.

This scenario is not uncommon in research, where a compound may be commercially available or cited in synthetic pathways, yet lacks a detailed, publicly available spectroscopic profile. This guide, therefore, adopts the perspective of a Senior Application Scientist to not only address the topic but also to provide a framework for proceeding in the face of such a data gap. We will leverage established principles of spectroscopy and available data from analogous compounds to predict the spectral characteristics of this compound. Furthermore, we will provide robust, field-proven protocols for acquiring and interpreting this data, thereby equipping researchers with the necessary tools to characterize this and other novel or sparsely documented compounds.

Molecular Structure and its Spectroscopic Implications

This compound is a substituted aromatic hydrazine. The molecule consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, and a hydrazine hydrochloride group at position 1. The hydrochloride salt form protonates the hydrazine moiety, which will have a significant influence on the spectroscopic data, particularly the NMR chemical shifts of nearby protons and carbons, and the IR vibrational frequencies of the N-H bonds.

Figure 1: Structure of this compound with atom numbering.

The key structural features that will dictate the spectroscopic output are:

-

Aromatic Protons: Three protons on the benzene ring (H-2, H-5, and H-6) will have distinct chemical shifts and coupling patterns in the ¹H NMR spectrum due to their electronic environment, which is influenced by the electron-withdrawing chlorine atoms and the hydrazine group.

-

Hydrazine Protons: The protons on the hydrazine group (-NH-NH₃⁺) are exchangeable and their signals in the ¹H NMR spectrum can be broad and their chemical shift can be concentration and solvent dependent.

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the ¹³C NMR spectrum. The carbons bearing the chlorine and hydrazine groups will be significantly deshielded.

-

N-H and C-Cl Bonds: The stretching and bending vibrations of the N-H bonds in the hydrazinium ion and the C-Cl bonds will produce characteristic absorption bands in the IR spectrum.

Predicted ¹H NMR Spectrum

While no experimental spectrum is available, we can predict the ¹H NMR spectrum based on the analysis of substituent effects and data from similar compounds. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆, which is a common choice for hydrochloride salts.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.5 | Broad Singlet | -NH₃⁺ | The acidic protons of the hydrazinium group are expected to be significantly deshielded and appear as a broad signal due to quadrupolar relaxation and exchange. |

| ~8.5 | Singlet | -NH- | The proton on the nitrogen adjacent to the phenyl ring is also expected to be deshielded. |

| ~7.4 | Doublet | H-5 | This proton is ortho to a chlorine atom and meta to the hydrazine group. |

| ~7.2 | Doublet of Doublets | H-6 | This proton is ortho to the hydrazine group and meta to a chlorine atom. |

| ~7.0 | Doublet | H-2 | This proton is ortho to the hydrazine group and meta to a chlorine atom. |

Causality behind Predictions:

-

The electron-withdrawing nature of the two chlorine atoms and the protonated hydrazine group will deshield all aromatic protons, shifting them downfield (to higher ppm values) compared to benzene (δ ~7.34 ppm).

-

The relative positions of the protons will lead to a predictable splitting pattern based on spin-spin coupling. H-5 will be coupled to H-6, appearing as a doublet. H-6 will be coupled to both H-5 and H-2, resulting in a doublet of doublets. H-2 will be coupled to H-6, appearing as a doublet.

-

The signals for the N-H protons are predicted based on data for similar phenylhydrazine hydrochloride derivatives. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-1 | The carbon atom attached to the nitrogen will be significantly deshielded due to the electronegativity of nitrogen. |

| ~132 | C-4 | The carbon atom bearing a chlorine atom will be deshielded. |

| ~131 | C-3 | The carbon atom bearing a chlorine atom will be deshielded. |

| ~130 | C-5 | Aromatic CH carbon. |

| ~120 | C-6 | Aromatic CH carbon. |

| ~114 | C-2 | Aromatic CH carbon. |

Causality behind Predictions:

-

Carbons directly attached to electronegative atoms (N, Cl) are deshielded and appear at higher chemical shifts.

-

The two carbons bearing chlorine atoms (C-3 and C-4) are expected to have similar, yet distinct, chemical shifts.

-

The remaining three carbons (C-2, C-5, C-6) will have chemical shifts in the typical aromatic region, with their exact values influenced by the positions of the substituents.

Predicted IR Spectrum

The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-3000 | N-H stretch | Hydrazinium (-NH-NH₃⁺) | The stretching vibrations of the N-H bonds in the protonated hydrazine group are expected in this region. The bands may be broad due to hydrogen bonding. |

| 3100-3000 | C-H stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic | In-ring carbon-carbon stretching vibrations of the benzene ring. |

| 1100-1000 | C-Cl stretch | Aryl chloride | The stretching vibration of the carbon-chlorine bonds. |

Causality behind Predictions:

-

The N-H stretching frequencies in the hydrazinium ion are characteristic and are a key indicator of this functional group.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

-

The C-Cl stretching frequency provides evidence for the chloro-substituents.

Experimental Protocols for Spectroscopic Analysis

The following protocols provide a detailed methodology for acquiring high-quality NMR and IR spectra of this compound. These are self-validating systems, designed to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for many organic salts and its residual proton signal (at ~2.50 ppm) does not typically overlap with aromatic signals.

-

Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for obtaining sharp signals and resolving fine coupling patterns.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would be: a 30-degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Following the ¹H NMR acquisition, acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

-

Typical parameters would include: a 30-degree pulse angle, a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

-

Carefully phase correct the resulting spectra to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

-

Infrared (IR) Spectroscopy

Figure 3: Workflow for IR data acquisition and analysis using ATR-FTIR.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the diamond or germanium crystal of the ATR accessory is clean. This can be done by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

-

Record a background spectrum. This is a critical step to subtract the absorptions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press anvil to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

-

Data Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key absorption bands and correlate them with the expected functional groups as outlined in Table 3. Pay close attention to the fingerprint region (below 1500 cm⁻¹) where the unique vibrational patterns of the molecule will be observed.

-

Conclusion and Path Forward

The structural elucidation of chemical compounds is a cornerstone of scientific research and development. While a definitive, experimentally-verified spectroscopic dataset for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. By combining a predictive approach based on established spectroscopic principles with detailed, actionable experimental protocols, researchers are well-equipped to obtain and interpret the necessary data. The predicted ¹H NMR, ¹³C NMR, and IR data presented herein serve as a reliable benchmark for the analysis of experimentally acquired spectra. Adherence to the provided protocols will ensure the generation of high-quality, reproducible data, thereby filling the existing knowledge gap for this compound and enabling its confident use in further research and development endeavors.

A Technical Guide to the Purity and Assay of Commercially Available 3,4-Dichlorophenylhydrazine Hydrochloride

Abstract

This in-depth technical guide provides a comprehensive framework for assessing the purity and assay of commercially available 3,4-Dichlorophenylhydrazine hydrochloride (DCPH), a critical reagent in pharmaceutical synthesis and research. Recognizing the significant variability in quality between suppliers and grades, this document moves beyond simplistic specifications to offer a robust, field-proven approach to quality control. We delve into the likely impurity profile based on synthetic routes and provide detailed, self-validating protocols for High-Performance Liquid Chromatography (HPLC) for purity and related substances, and Argentometric Titration for an accurate assay of the hydrochloride salt. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding and practical tools for the qualification of this essential chemical intermediate.

The Imperative of Purity: Why Standard Certificates of Analysis Fall Short

This compound is a cornerstone building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs), particularly in the creation of indole-containing compounds via Fischer indole synthesis.[1] The purity of this starting material is not merely a matter of academic interest; it is a critical determinant of the quality, safety, and efficacy of the final drug product. Impurities present in the starting material can carry through the synthetic process, lead to the formation of undesirable side products, and in the worst-case scenario, introduce genotoxic impurities into the API.[2][3]

Commercially available DCPH is offered in a range of purities, from "technical grade" at approximately 90% to high-purity grades exceeding 99%.[4][5] However, a Certificate of Analysis (CoA) often provides only a top-line purity value, which may not fully characterize the impurity profile. Key information regarding the identity and quantity of specific related substances is often absent. This guide provides the tools to look beyond the label and perform a rigorous, in-house assessment.

Deconstructing the Impurity Profile: What to Expect and Where it Comes From

A logical approach to impurity identification begins with an understanding of the synthetic pathway. Phenylhydrazines are typically synthesized from their corresponding anilines. In the case of DCPH, the synthesis originates from 3,4-dichloroaniline.[1][6] This synthetic route points to several classes of potential impurities:

-

Residual Starting Material: Incomplete reaction can lead to the presence of 3,4-dichloroaniline.

-

Positional Isomers: The synthesis of 3,4-dichloroaniline itself may not be perfectly regioselective, leading to the presence of other dichlorophenylhydrazine isomers, such as 2,4- and 3,5-dichlorophenylhydrazine, in the final product. These are often the most challenging impurities to separate.[1]

-

By-products of the Diazotization Reaction: The diazotization of the aniline and subsequent reduction can generate various organic by-products.

-

Degradation Products: As a hydrazine derivative, DCPH can be susceptible to oxidation and other forms of degradation upon exposure to air, light, or incompatible substances.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a systematic framework for the identification and control of impurities in new drug substances.[7][8][9] These guidelines establish thresholds for reporting, identification, and qualification of impurities, which serve as a benchmark for risk assessment in drug development.[2][3]

A Dual-Pronged Approach to Qualification: Purity by HPLC and Assay by Titration

To achieve a comprehensive understanding of the quality of a DCPH batch, a two-pronged analytical approach is essential. Purity, which addresses the presence of related substances and impurities, is best determined by a stability-indicating chromatographic method like HPLC. The assay, which provides an absolute measure of the amount of the desired compound, is accurately determined by a classical chemical method such as argentometric titration for the hydrochloride salt.

Workflow for Comprehensive Quality Assessment

The following diagram illustrates the logical flow for the complete analysis of a new batch of this compound.

Caption: A logical workflow for the comprehensive quality assessment of this compound.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis. As with any analytical method, validation and suitability checks are required for the specific instrumentation and laboratory conditions.

Purity Determination by Reverse-Phase HPLC

This method is adapted from established procedures for separating chlorophenylhydrazine isomers and is designed to be stability-indicating.[1] The primary goal is to separate the main DCPH peak from potential impurities, including positional isomers and the 3,4-dichloroaniline starting material.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A : Acetonitrile (50:50) |

4.1.2. Solution Preparation

-

Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

4.1.3. Procedure and Causality

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. This ensures the system is performing consistently.

-

Analysis: Inject the blank (diluent), followed by the standard solution and the sample solution.

-

Calculation: Calculate the percentage of each impurity in the sample using the principle of area normalization, assuming a response factor of 1.0 for all impurities.

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

For a more accurate quantification, individual impurity reference standards should be used to determine relative response factors.

Assay by Argentometric Titration

This method determines the hydrochloride content of the sample, which is a direct measure of the salt form's purity. It is a classic, reliable, and cost-effective method for this purpose. The titration is based on the reaction of chloride ions with silver ions to form insoluble silver chloride.[10][11][12]

4.2.1. Reagents

-

0.1 M Silver Nitrate (AgNO₃) Volumetric Solution: Standardized.

-

Potassium Chromate (K₂CrO₄) Indicator Solution: 5% w/v in water.

-

Sodium Chloride (NaCl): Analytical standard grade, dried at 110°C for 2 hours.

4.2.2. Standardization of 0.1 M Silver Nitrate

-

Accurately weigh about 0.2 g of dried NaCl and dissolve it in 100 mL of deionized water.

-

Add 1 mL of potassium chromate indicator solution.

-

Titrate with the 0.1 M AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate.

-

Calculate the molarity of the AgNO₃ solution. The causality here is to establish the exact concentration of the titrant, which is fundamental for the accuracy of the sample assay.

4.2.3. Sample Analysis Protocol

-

Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in 100 mL of deionized water.

-

Add 1 mL of potassium chromate indicator solution.

-

Titrate with the standardized 0.1 M AgNO₃ solution to the same reddish-brown endpoint as in the standardization.

-

Perform a blank titration with the same volumes of water and indicator, and subtract the blank volume from the sample titration volume.

4.2.4. Calculation

Assay (% w/w) = (V * M * F * 100) / W

Where:

-

V = Volume of AgNO₃ consumed (in Liters)

-

M = Molarity of AgNO₃ solution

-

F = Molecular weight of this compound (213.49 g/mol )

-

W = Weight of the sample (in grams)

Interpreting the Results: A Holistic View

A high-quality batch of this compound will exhibit both high purity by HPLC (e.g., >99.5%) and a high assay value by titration (e.g., 99.0-101.0%). Discrepancies between these two values can be revealing. For instance, a high assay value coupled with a lower HPLC purity might suggest the presence of inorganic chlorides that are detected by titration but not by HPLC. Conversely, a high HPLC purity with a low assay could indicate the presence of the free base or other non-chloride salt impurities.

Data Summary Example

| Lot Number | Supplier's Purity (CoA) | HPLC Purity (% Area) | Major Impurity at RRT 0.85 (%) | Assay by Titration (% w/w) |

| A123 | >98% | 99.6% | 0.25% | 99.8% |

| B456 | 97% | 97.2% | 1.8% | 97.5% |

| C789 | Technical Grade (90%) | 91.5% | 5.2% | 90.8% |

Conclusion

The quality of this compound is a critical parameter that demands rigorous analytical scrutiny beyond a simple reliance on the supplier's Certificate of Analysis. By employing a dual strategy of HPLC for purity and impurity profiling, alongside argentometric titration for an accurate assay, researchers and drug development professionals can establish a high degree of confidence in the quality of this vital starting material. This self-validating system of analysis ensures that the foundation of the synthetic process is sound, thereby safeguarding the integrity of the final pharmaceutical product.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

- Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4), 1924-1933.

-

The Royal Society of Chemistry. (2015). Supporting Information for .... Retrieved from [Link]

-

Wikipedia. (n.d.). Argentometry. Retrieved from [Link]

-